N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a piperidinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.
Piperidinyl Phenyl Group Attachment: This step involves the reaction of a piperidinyl phenyl derivative with the intermediate compound formed in the previous steps.
Final Coupling: The final step involves coupling the morpholine-cyclobutyl intermediate with the piperidinyl phenyl derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the role of specific molecular pathways in cell signaling.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(morpholin-4-yl)cyclopentyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c27-19-7-1-2-10-26(19)18-6-3-5-17(15-18)24-21(29)20(28)23-16-22(8-4-9-22)25-11-13-30-14-12-25/h3,5-6,15H,1-2,4,7-14,16H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJMBIOINNORMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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